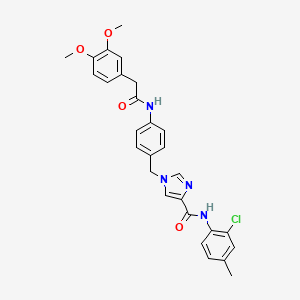

N-(2-chloro-4-methylphenyl)-1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

Description

N-(2-chloro-4-methylphenyl)-1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic heterocyclic compound featuring an imidazole core substituted with a benzyl group, an acetamido-linked 3,4-dimethoxyphenyl moiety, and a 2-chloro-4-methylphenyl carboxamide side chain. Its synthesis likely involves multi-step reactions, including chlorination (as seen in analogous imidazole derivatives) and reductive cyclization strategies .

Properties

IUPAC Name |

N-(2-chloro-4-methylphenyl)-1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27ClN4O4/c1-18-4-10-23(22(29)12-18)32-28(35)24-16-33(17-30-24)15-19-5-8-21(9-6-19)31-27(34)14-20-7-11-25(36-2)26(13-20)37-3/h4-13,16-17H,14-15H2,1-3H3,(H,31,34)(H,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBCPPIUUCIANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-4-methylphenyl)-1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features an imidazole ring, which is a common motif in many biologically active compounds. The presence of various substituents influences its biological activity significantly.

Research indicates that compounds with imidazole structures often act as inhibitors of tubulin polymerization, which is crucial for cell division. This mechanism has been linked to their anticancer properties. For instance, related imidazole derivatives have shown IC50 values ranging from 80 to 1000 nM against various cancer cell lines, demonstrating significant potency in inhibiting tumor growth .

Anticancer Activity

Studies have shown that this compound exhibits notable anticancer properties. In vitro assays demonstrated the following:

- Cell Lines Tested : The compound was tested against multiple cancer cell lines including HCT-15, HT29, HeLa, and MDA-MB-468.

- IC50 Values : The compound exhibited IC50 values in the range of 100–200 nM against these cell lines .

Table 1: Anticancer Activity Overview

Antiviral Activity

In addition to its anticancer properties, the compound has been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other N-heterocycles .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the imidazole ring and substituents can significantly alter the biological activity of the compound. For example:

- Substituents on the Phenyl Ring : Electron-donating groups generally enhance activity, while electron-withdrawing groups tend to reduce it.

- Imidazole Modifications : Alterations at the nitrogen positions have been shown to impact tubulin inhibition efficacy .

Case Studies

A notable study by Donthiboina et al. synthesized various benzimidazole derivatives and assessed their activity against cancer cell lines. The findings revealed that compounds with specific substitutions on the imidazole ring exhibited superior activity compared to standard treatments like nocodazole, highlighting the importance of structural modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity invites comparison with other imidazole- and benzimidazole-based derivatives. Below is a systematic analysis:

Structural Analogues

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1)

- Key Differences :

- Lacks the carboxamide and 3,4-dimethoxyphenylacetamido groups present in the target compound.

- Features a nitro group at position 5 of the imidazole ring, which may confer distinct electronic and reactivity profiles.

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

- Key Differences :

- Substituted benzimidazole core (vs. imidazole in the target compound).

- Contains a propyl group at position 1 and a 4-methoxyphenyl carboxamide (vs. 2-chloro-4-methylphenyl in the target).

Physicochemical and Pharmacological Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogous structures:

- Binding Affinity : The acetamido-benzyl moiety may mimic peptide backbones, enabling interactions with proteases or kinases, similar to benzimidazole carboxamides .

Data Table: Comparative Analysis of Key Compounds

Q & A

Q. What protocols ensure compound stability during long-term storage?

- Store lyophilized solid at -80°C under argon. In solution (DMSO), aliquot to avoid freeze-thaw cycles. Monitor degradation via UPLC every 3 months; accept <5% impurity over 12 months .

Q. How can in vitro toxicity be assessed early in development?

- hERG assay : Patch-clamp testing to rule out cardiac risk.

- CYP inhibition screening : Test against CYP3A4/2D6 to predict drug-drug interactions.

- Ames test : Use TA98 and TA100 strains to assess mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.